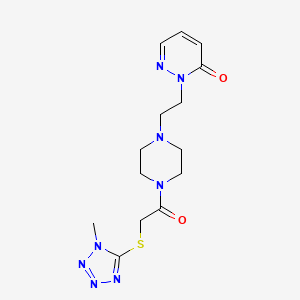

2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetic organic compound notable for its potential applications in medicinal chemistry and pharmacology. Its structure comprises a pyridazine core substituted with a piperazine ring and a tetrazole moiety, offering unique reactivity and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple steps:

Formation of the Pyridazine Core: : This is achieved through cyclization reactions involving appropriate hydrazines and dicarboxylate esters under reflux conditions.

Introduction of the Piperazine Ring: : Piperazine can be introduced via nucleophilic substitution reactions with halogenated intermediates derived from the pyridazine core.

Attachment of the Tetrazole Moiety:

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for scale, often utilizing continuous flow reactors and advanced purification techniques to enhance yield and purity. Catalysts and high-pressure conditions can further streamline the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the thioacetyl group.

Reduction: : Reduction of the nitro groups in intermediates is a crucial step in its synthesis.

Substitution: : The pyridazine core allows for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride.

Solvents: : Dimethylformamide (DMF), chloroform.

Major Products Formed

Oxidation leads to sulfoxide and sulfone derivatives.

Reduction can yield amines from nitro groups.

Substitution produces various functionalized derivatives based on the introduced substituents.

Aplicaciones Científicas De Investigación

Chemistry

Synthetic Intermediates: : Used in the synthesis of complex organic molecules.

Catalysis: : Functions as a ligand in catalytic reactions.

Biology and Medicine

Biological Probes: : Used in research to study enzyme interactions and receptor binding.

Industry

Material Science: : Incorporated into polymers to improve properties like thermal stability and strength.

Agricultural Chemicals: : Potential use in the development of novel pesticides and herbicides.

Mecanismo De Acción

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The tetrazole moiety is known to mimic carboxylate groups, facilitating binding to active sites in proteins. Pathways involving signal transduction and enzyme inhibition are likely affected, leading to its observed biological activities.

Comparación Con Compuestos Similares

Comparison with Other Compounds

Compared to other piperazine and pyridazine derivatives, 2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one shows distinct properties due to the combination of these two functional groups and the tetrazole moiety. It offers unique reactivity profiles and biological activity potential.

List of Similar Compounds

Piperazine derivatives: : Such as 4-(2-acetylpiperazin-1-yl)pyridazin-3(2H)-one.

Pyridazine derivatives: : Like 3-(2-chloropyridazin-3(2H)-one).

Tetrazole derivatives: : Including 1-methyl-1H-tetrazole-5-thiol and its substituted variants.

Actividad Biológica

The compound 2-(2-(4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its complex structure, which includes a tetrazole moiety and piperazine ring, suggests various mechanisms of action that could be exploited for therapeutic purposes.

Structural Overview

The molecular formula of the compound is C15H20N6O2S, with a molecular weight of approximately 356.43 g/mol. The structural components include:

- Tetrazole ring : Known for enhancing solubility and bioavailability.

- Piperazine moiety : Commonly associated with pharmacological activity.

- Thioether linkage : May influence the compound's interaction with biological targets.

Research indicates that the compound may act as an inhibitor of specific kinases, particularly those involved in signaling pathways related to cancer and neurodegenerative diseases. The presence of the tetrazole group is crucial for its activity as it modulates the binding affinity to target proteins.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of casein kinase 1 (CK1), which plays a pivotal role in cellular processes such as circadian rhythms and cell division. The inhibition of CK1 could lead to potential applications in treating conditions like cancer, where CK1 is often dysregulated.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into their therapeutic potential:

- Kinase Inhibition :

- Antifungal Activity :

-

Alpha-Amylase Inhibition :

- Research on tetrazole-containing compounds has shown promising results in inhibiting alpha-amylase, with some derivatives demonstrating IC50 values significantly lower than acarbose, a known inhibitor . This could indicate potential applications in managing diabetes through carbohydrate metabolism modulation.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity | IC50 Value |

|---|---|---|---|

| 2-(1-Methyl-tetrazol)quinazoline | Quinazoline core with tetrazole | Kinase inhibition | Low μM |

| 4-(Phenylthio)quinazoline | Quinazoline core with phenylthio group | Antimicrobial properties | N/A |

| 2-(Thiazolyl)quinazoline | Quinazoline core with thiazole | Anticancer activity | N/A |

Propiedades

IUPAC Name |

2-[2-[4-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]piperazin-1-yl]ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N8O2S/c1-19-14(16-17-18-19)25-11-13(24)21-8-5-20(6-9-21)7-10-22-12(23)3-2-4-15-22/h2-4H,5-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXWCXQLDXBWOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.